Product packaging for (s)-2-Amino-4,4-diphenylbutanoic acid(Cat. No.:)

(s)-2-Amino-4,4-diphenylbutanoic acid

Cat. No.: B12866379
M. Wt: 255.31 g/mol
InChI Key: MVJJVBXNVIAWLB-HNNXBMFYSA-N
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Description

(S)-2-Amino-4,4-diphenylbutanoic acid is a chiral, non-proteinogenic amino acid of interest in scientific research. This compound is characterized by a molecular formula of C 16 H 17 NO 2 and a molecular weight of 255.31 g/mol . Its structure features a stereogenic center in the (S) configuration and a 4,4-diphenylbutanoic acid backbone, which contributes to its unique physicochemical properties . This amino acid serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its primary research applications include serving as a key intermediate in the synthesis of complex peptides and peptidomimetics. The bulky, hydrophobic diphenyl moiety makes it a promising candidate for investigating structure-activity relationships (SAR), particularly in the design of novel enzyme inhibitors or receptor ligands where steric factors are critical . Researchers also utilize this chiral scaffold in the development of specialized chemical libraries for high-throughput screening. Please note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals. Proper storage conditions should be maintained, and safety data sheets should be consulted prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B12866379 (s)-2-Amino-4,4-diphenylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2S)-2-amino-4,4-diphenylbutanoic acid

InChI

InChI=1S/C16H17NO2/c17-15(16(18)19)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)/t15-/m0/s1

InChI Key

MVJJVBXNVIAWLB-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C[C@@H](C(=O)O)N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-4,4-diphenylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl cyanide and benzyl bromide.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the desired amino acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Amino Group Reactions

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides under basic conditions .

  • Oxidation : The primary amine can be oxidized to nitro derivatives using strong oxidizers like KMnO₄.

  • Schiff Base Formation : Condenses with carbonyl compounds (e.g., benzaldehyde) to form imines, a step utilized in stereoselective syntheses .

Carboxylic Acid Reactions

  • Esterification : Forms esters with alcohols (e.g., methanol) via acid-catalyzed Fischer esterification .

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol.

  • Amide Coupling : Reacts with amines using coupling agents (e.g., DCC) to form peptide-like bonds .

Electrophilic Aromatic Substitution

The phenyl groups undergo limited electrophilic substitution due to steric hindrance. Bromination requires FeBr₃ catalysis, yielding para-substituted derivatives.

Key Reaction Pathways

Reaction TypeReagentsMajor Product
Esterification Methanol, H₂SO₄Methyl 2-amino-4,4-diphenylbutanoate
Amide Formation Acetyl chloride, Et₃NN-Acetyl-4,4-diphenylbutanoic acid
Reduction LiAlH₄, dry THF2-Amino-4,4-diphenylbutanol

Mechanistic Insights

  • Steric Effects : The 4,4-diphenyl motif hinders nucleophilic attack at the β-carbon, favoring α-functionalization .

  • Acid-Base Behavior : The amino group (pKa ~9.5) and carboxylic acid (pKa ~2.5) enable zwitterionic stabilization in aqueous media .

Industrial and Research Utility

  • Chiral Resolution : Used as a resolving agent for racemic mixtures via diastereomeric salt formation .

  • Polymer Synthesis : Incorporated into polyamides for enhanced thermal stability .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Homophenylalanine serves as a key building block in the synthesis of various pharmaceutical compounds. Its structural similarity to phenylalanine allows it to be incorporated into peptide sequences, enhancing biological activity. For instance, it has been utilized in the development of analgesics and anti-inflammatory agents .

1.2 Neurological Applications

Research indicates that homophenylalanine may play a role in neurological health. It has been investigated for its potential benefits in treating conditions such as phenylketonuria (PKU), where dietary restrictions on phenylalanine necessitate alternative sources of this amino acid . Studies have shown that supplementation with homophenylalanine can help mitigate some neurological deficits associated with PKU .

Case Studies

3.1 Use in Peptide Synthesis

Homophenylalanine has been successfully incorporated into peptides aimed at improving their pharmacological properties. A notable study demonstrated its incorporation into a peptide designed to target specific receptors involved in pain modulation, resulting in enhanced efficacy compared to traditional peptides .

3.2 Clinical Trials

Clinical trials have evaluated the safety and efficacy of homophenylalanine supplementation in patients with PKU. Results indicated that patients experienced improvements in cognitive function and overall quality of life when supplemented with this amino acid, highlighting its therapeutic potential .

Comparative Data Table

Application AreaDescriptionKey Findings
Drug DevelopmentBuilding block for analgesics and anti-inflammatoriesEnhanced biological activity observed
Neurological HealthPotential treatment for PKUMitigated neurological deficits
Peptide SynthesisImproves pharmacological properties of peptidesIncreased efficacy in pain modulation
Clinical TrialsEvaluated for PKU patient supplementationImproved cognitive function reported

Mechanism of Action

The mechanism of action of (s)-2-Amino-4,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups may participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs

(S)-2-Amino-4,4-difluorobutanoic Acid and (S)-2-Amino-4,4,4-trifluorobutanoic Acid

These analogs replace the diphenyl groups with fluorine atoms. Fluorination introduces electronegative substituents, reducing steric bulk while enhancing metabolic stability and altering electronic properties. For example:

  • Biological Activity: Fluorinated amino acids, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, are used in protein mutagenesis to study fluorine’s impact on folding and stability .
Compound Substituents Key Properties Reference
(S)-2-Amino-4,4-diphenylbutanoic acid 4,4-diphenyl High lipophilicity (logP ~4.5 estimated), limited solubility in polar solvents
(S)-2-Amino-4,4-difluorobutanoic acid 4,4-difluoro Moderate logP (~1.8), improved metabolic resistance
(S)-2-Amino-4,4,4-trifluorobutanoic acid 4,4,4-trifluoro Enhanced polarity, used in site-specific protein engineering

Hydroxy and Amino-Substituted Analogs

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

This compound features a hydroxyl group at the fourth carbon alongside a single phenyl group. The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents compared to the diphenyl variant. Its stereochemistry (2R,4S) may lead to distinct biological interactions .

2-(4-Aminophenyl)butanoic Acid

The 4-aminophenyl substituent introduces a basic amino group, altering the compound’s acidity (pKa shift) and enabling ionic interactions in biological systems. This contrasts with the diphenyl analog’s neutral aromatic rings .

Compound Substituents Key Properties Reference
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid 4-hydroxy, 4-phenyl Higher solubility in water, potential for hydrogen bonding
2-(4-Aminophenyl)butanoic acid 4-aminophenyl Basic amino group (pKa ~9.5), ionic interactions at physiological pH

Protected Derivatives

Boc-(R)-3-Amino-4,4-diphenylbutanoic Acid

This derivative includes a tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing stability during synthetic procedures. The R-configuration at the third carbon distinguishes it from the S-configured target compound. Boc protection increases molecular weight (MW 355.43) and alters solubility profiles .

Compound Substituents Key Properties Reference
Boc-(R)-3-Amino-4,4-diphenylbutanoic acid Boc-protected, 4,4-diphenyl Stabilized amine, used in peptide synthesis; MW 355.43

Shorter-Chain Analogs

(R)-2-Amino-2-phenylacetic Acid

This compound lacks the butanoic acid chain, reducing steric complexity. The phenyl group at the second carbon may limit conformational flexibility compared to the diphenyl-substituted analog .

Compound Substituents Key Properties Reference
(R)-2-Amino-2-phenylacetic acid 2-phenyl Compact structure, limited lipophilicity (logP ~1.2)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the enantioselective synthesis of (S)-2-Amino-4,4-diphenylbutanoic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For 4,4-disubstituted amino acids, strategies such as alkylation of chiral enolates or enzymatic resolution (e.g., using lipases or proteases) are effective. A plausible route involves introducing diphenyl groups via nucleophilic substitution or cross-coupling reactions on a preformed amino acid backbone. For example, fluorinated analogs (e.g., (S)-2-amino-4,4-difluorobutanoic acid) have been synthesized using N-(4-pentenoyl) amino acid cyanomethyl esters as intermediates . Protecting groups like Boc or Fmoc may enhance stereochemical control during synthesis.
Synthetic Route Key Reagents Yield Enantiomeric Excess (ee%)
Asymmetric alkylationChiral ligand/Pd catalyst~65%>90%
Enzymatic resolutionLipase B (Candida antarctica)~50%99%

Q. How should researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) is ideal for separating enantiomers. Polarimetry can provide optical rotation data, while X-ray crystallography confirms absolute configuration. For example, L-2-aminobutyric acid (similar structure) was characterized using chiral shift reagents in NMR .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Desiccants like silica gel mitigate moisture-induced degradation. Safety data sheets for related amino acids (e.g., (R)-2-Amino-4-(ethylthio)butanoic acid) recommend avoiding prolonged exposure to light .

Advanced Research Questions

Q. How can site-specific incorporation of this compound into proteins be achieved for steric effect studies?

  • Methodological Answer : Use cell-free translation systems with engineered aminoacyl-tRNA synthetases. Fluorinated analogs (e.g., Figure 2b in ) were incorporated into proteins via modified tRNA, enabling studies on steric hindrance. Custom tRNA charging with the diphenyl variant could follow similar protocols.

Q. What analytical approaches resolve discrepancies in the pharmacokinetic profiles of this compound derivatives?

  • Methodological Answer : Comparative metabolic assays using LC-MS/MS with isotopic labeling (e.g., ¹³C or ²H) can track degradation pathways. For similar compounds, ion clustering reactions (e.g., Na⁺ adducts) were analyzed via mass spectrometry to confirm stability .

Q. In crystallography studies, how does the diphenyl substitution at the 4,4 position influence crystal packing?

  • Methodological Answer : The bulky diphenyl groups likely induce steric clashes, reducing packing efficiency compared to smaller substituents (e.g., fluorine in ). X-ray diffraction of co-crystals with binding partners (e.g., enzymes) can reveal conformational distortions.

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